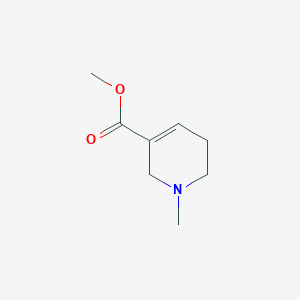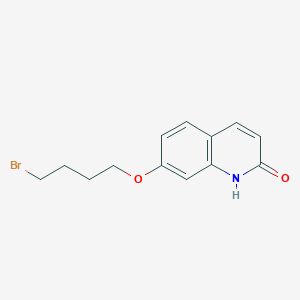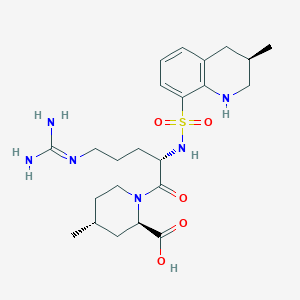
21R-アルガトロバン
概要
説明
アルガトロバンは、主に抗凝固剤として使用される合成の直接トロンビン阻害剤です。ヘパリン誘発性血小板減少症の患者における血栓症の予防および治療に特に効果的です。 アルガトロバンは、凝固カスケードの重要な酵素であるトロンビンを選択的に阻害する小型分子です .
科学的研究の応用
Argatroban has a wide range of scientific research applications:
Chemistry: Used as a model compound to study thrombin inhibition and anticoagulant mechanisms.
Biology: Investigated for its effects on cellular processes involving thrombin.
Industry: Utilized in the development of new anticoagulant therapies and in the study of coagulation pathways.
作用機序
アルガトロバンは、トロンビンを直接阻害することにより、抗凝固作用を発揮します。トロンビンの活性部位に可逆的に結合し、フィブリノゲンからフィブリンへの変換を阻止します。これは、血栓形成に不可欠です。 この阻害は、凝固因子V、VIII、およびXIII、タンパク質C、および血小板凝集の活性化にも影響を与えます .
類似の化合物:
ビバリルジン: 同じような臨床設定で使用される別の直接トロンビン阻害剤です。
レピルジン: ヘパリン誘発性血小板減少症の患者における抗凝固のために使用される組換えヒルドンです。
ダビガトラン: 心房細動における脳卒中予防に使用される経口直接トロンビン阻害剤です。
アルガトロバンの独自性: アルガトロバンは、トロンビンへの可逆的結合と、肝臓で代謝されるため腎機能障害のある患者に適しているため、独自です . これにより、他の抗凝固剤が適していない特定の臨床シナリオで、好ましい選択肢となっています。
生化学分析
Biochemical Properties
21R-Argatroban interacts with enzymes, proteins, and other biomolecules in biochemical reactions. It binds to the thrombin active site and inhibits thrombin-catalyzed or -induced reactions . These reactions include fibrin formation, activation of coagulation factors (V, VIII, and XIII), activation of protein C, and platelet aggregation .
Cellular Effects
21R-Argatroban has significant effects on various types of cells and cellular processes. It influences cell function by acting as an anticoagulant . Its impact on cell signaling pathways, gene expression, and cellular metabolism is primarily through its inhibition of thrombin .
Molecular Mechanism
The molecular mechanism of 21R-Argatroban involves its binding interactions with biomolecules and its role in enzyme inhibition or activation. It exerts its effects at the molecular level by rapidly and reversibly binding to the thrombin active site . This binding inhibits thrombin-catalyzed or -induced reactions, leading to changes in gene expression .
準備方法
合成経路と反応条件: アルガトロバンの合成には、いくつかの重要なステップが含まれます。
吸着: アルガトロバンは、強塩基性イオン交換樹脂を使用して吸着されます。
溶出と濃縮: 化合物は、減圧下で溶出および濃縮されます。
中和と触媒的水素化: 溶出液は酸溶液で中和した後、炭素上のパラジウムを使用して触媒的水素化されます。
工業生産方法: アルガトロバンの工業生産は、同様のステップに従いますが、大規模生産向けに最適化されています。 このプロセスは、高純度(99.5%以上)および低重金属含有量を保証し、医療用途に適しています .
化学反応の分析
反応の種類: アルガトロバンは主に次のようになります。
酸化: 酸素の付加または水素の除去が含まれます。
還元: 水素の付加または酸素の除去が含まれます。
置換: 別の原子または原子団と交換することが含まれます。
一般的な試薬と条件:
酸化: 一般的な試薬には、過酸化水素および過マンガン酸カリウムが含まれます。
還元: 一般的な試薬には、パラジウム触媒の存在下での水素ガスが含まれます。
置換: 一般的な試薬には、様々な条件下でのハロゲンおよび求核剤が含まれます。
主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化は酸化誘導体を生成する可能性があり、還元はアルガトロバンの還元型を生成する可能性があります .
4. 科学研究の応用
アルガトロバンは、幅広い科学研究の応用があります。
化学: トロンビン阻害および抗凝固メカニズムを研究するためのモデル化合物として使用されます。
生物学: トロンビンを含む細胞プロセスに対する影響について調査されています。
類似化合物との比較
Bivalirudin: Another direct thrombin inhibitor used in similar clinical settings.
Lepirudin: A recombinant hirudin used for anticoagulation in patients with heparin-induced thrombocytopenia.
Dabigatran: An oral direct thrombin inhibitor used for stroke prevention in atrial fibrillation.
Uniqueness of Argatroban: Argatroban is unique due to its reversible binding to thrombin and its suitability for patients with renal dysfunction, as it is metabolized in the liver . This makes it a preferred choice in specific clinical scenarios where other anticoagulants may not be suitable.
特性
IUPAC Name |
1-[5-(diaminomethylideneamino)-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N6O5S/c1-14-8-10-29(18(12-14)22(31)32)21(30)17(6-4-9-26-23(24)25)28-35(33,34)19-7-3-5-16-11-15(2)13-27-20(16)19/h3,5,7,14-15,17-18,27-28H,4,6,8-13H2,1-2H3,(H,31,32)(H4,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXNPVXPOPUZYGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C(C1)C(=O)O)C(=O)C(CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N6O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10860975 | |
| Record name | 4-Methyl-1-[N~2~-(3-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl)arginyl]piperidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10860975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121785-71-5 | |
| Record name | 121785-71-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


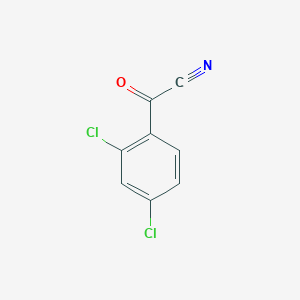
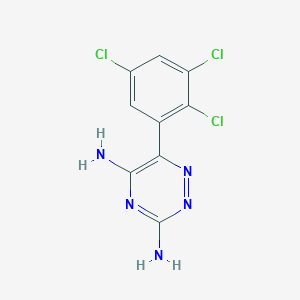
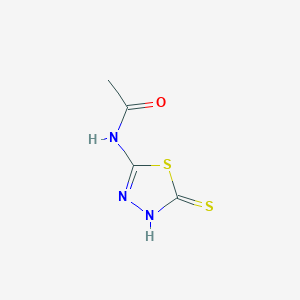


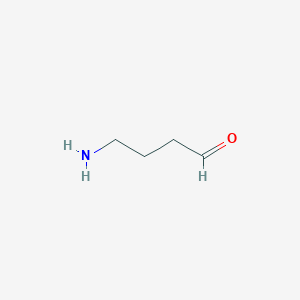
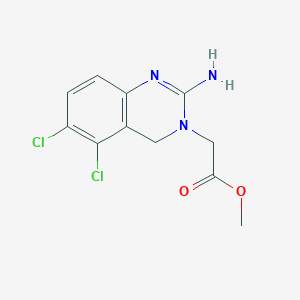
![Ethyl 2-[(2,3-dichloro-6-nitrophenyl)methylamino]acetate hydrochloride](/img/structure/B194343.png)



